molecular formula C12H14ClNO4S B3038346 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 860648-66-4

2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3038346
CAS No.: 860648-66-4
M. Wt: 303.76 g/mol
InChI Key: LTQWDVIQLOGLAW-UHFFFAOYSA-N
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Description

The compound appears to contain a benzoxazinone ring, which is a type of heterocyclic compound. These types of compounds are often bioactive and can be found in various natural products . The molecule also contains chloroethyl and ethylsulfonyl functional groups .


Molecular Structure Analysis

The benzoxazinone ring system in the molecule is aromatic, which contributes to the molecule’s stability. The chloroethyl and ethylsulfonyl groups are likely to project out from this ring .


Chemical Reactions Analysis

The chloroethyl group could potentially undergo nucleophilic substitution reactions. The sulfonyl group could potentially be reduced to a sulfide .


Physical and Chemical Properties Analysis

Again, without specific information, we can only make educated guesses about the compound’s properties. It’s likely to be a solid at room temperature, and due to the polar sulfonyl group and the aromatic ring, it’s likely to have moderate solubility in polar solvents .

Scientific Research Applications

Antibacterial Activity

The compound 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, due to its structural characteristics, can be related to benzoxazin-3(4H)-one derivatives that have been synthesized and tested for their antibacterial properties. For instance, derivatives like 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones have shown notable antibacterial activities, as demonstrated in a study where such compounds were synthesized and their structures confirmed through various spectroscopic methods. The antibacterial efficacy of these derivatives was evaluated against different bacterial strains, showcasing the potential of benzoxazinone derivatives in antimicrobial applications (Gein, Rassudikhina, & Voronina, 2006).

Agronomic Utility and Bioactivity

Compounds with the 1,4-benzoxazin-3(4H)-one core structure, such as the one , have been the focus of extensive research due to their diverse biological properties. These include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects, making them significant in the context of agriculture and pest management. A comprehensive review of the synthetic methods for these compounds, along with their degradation, phytotoxicity, and potential agronomic utility, highlights the broad interest in these chemicals. The study emphasizes the importance of these compounds in developing natural herbicide models and their ecological roles in chemical defense mechanisms (Macias et al., 2006).

Ecological Role and Pharmaceutical Applications

Further exploration into the bioactivity and ecological significance of benzoxazinones, including derivatives like this compound, reveals their potential in natural herbicide development and their contribution to the chemical defense mechanisms of plants. The versatility and chemical simplicity of the benzoxazinone skeleton, coupled with its natural origins and promising bioactive properties, underscore its potential in pharmaceutical applications, among others. This highlights the dual significance of these compounds in both ecological and medicinal contexts (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Safety and Hazards

The compound contains a chloroethyl group, which is a potentially hazardous alkylating agent . Proper safety measures should be taken while handling this compound.

Future Directions

Benzoxazinones are a focus of research due to their presence in various natural products and their diverse biological activities. Future research could explore the biological activity of this particular compound .

Properties

IUPAC Name

2-(2-chloroethyl)-6-ethylsulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c1-2-19(16,17)8-3-4-10-9(7-8)14-12(15)11(18-10)5-6-13/h3-4,7,11H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQWDVIQLOGLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174842
Record name 2-(2-Chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860648-66-4
Record name 2-(2-Chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860648-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

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